molecular formula C21H24ClN3O2 B4932391 6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride

6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride

Cat. No.: B4932391
M. Wt: 385.9 g/mol
InChI Key: AOLWGWFOTMKZOC-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is substituted with methoxy, methyl, and morpholinylphenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the quinoline core can produce dihydroquinoline derivatives .

Scientific Research Applications

6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with proteins, affecting their function and activity. The methoxy and morpholinylphenyl groups can enhance binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high solubility and stability, such as in biological assays and industrial processes .

Properties

IUPAC Name

6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.ClH/c1-15-13-21(19-14-18(25-2)7-8-20(19)22-15)23-16-3-5-17(6-4-16)24-9-11-26-12-10-24;/h3-8,13-14H,9-12H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWGWFOTMKZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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